(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring, attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(2-Fluoro-4-methoxyphenyl)ethanamine: Lacks the chiral center and has a shorter carbon chain.
2-(2-Fluoro-4-methoxyphenyl)propan-2-amine: Differs in the position of the amine group on the propan chain.
Uniqueness
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both fluorine and methoxy groups on the phenyl ring also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVNVGSUYBJST-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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